6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one
Description
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is a heterocyclic compound featuring a fused triazole and pyridine ring system. Key structural attributes include:
- Substituents: A chlorine atom at the 6-position and a methyl group at the 2-position.
- Molecular formula: C₇H₆ClN₃O (estimated based on and related analogs) .
Synthetic routes often involve microwave-assisted alkylation or condensation reactions, as seen in the preparation of related triazolopyridinones (e.g., 2-(3-halopropyl) derivatives for trazodone synthesis) .
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6ClN3O/c1-10-7(12)11-4-5(8)2-3-6(11)9-10/h2-4H,1H3 |
InChI Key |
SAVSMSFIGNCKQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent such as iodine in dimethyl sulfoxide (DMSO) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Iodine in DMSO is commonly used for oxidative cyclization.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives of the original compound.
Scientific Research Applications
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent
Neuroprotection: Some derivatives have shown promise as neuroprotective and anti-neuroinflammatory agents.
Enzyme Inhibition: The compound and its derivatives are studied for their ability to inhibit specific enzymes, such as CDK2, which is a target for cancer treatment.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives can inhibit CDK2 by binding to the active site and preventing the enzyme from phosphorylating its substrates . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physical properties of triazolopyridinones are highly dependent on substituent patterns. Below is a comparison with key analogs:
Key Observations :
- Chloro vs. Bromo Substituents : Bromo derivatives (e.g., 6-bromo-5-methyl-) exhibit higher molecular weights and distinct reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Sulfonamide Modifications : Substituents like piperidin-1-ylsulfonyl (13f) enhance antimalarial activity, likely due to improved target binding .
- Alkyl Groups : Methyl or chloromethyl groups at the 2-position influence lipophilicity and metabolic stability, critical for drug design .
Herbicidal Activity
- Liu et al. (2015) synthesized triazolopyridinone derivatives under microwave irradiation, achieving potent herbicidal activity against Amaranthus retroflexus (e.g., 80% inhibition at 150 g/ha) .
- The chlorine substituent in 6-Chloro-2-methyl- analogs may enhance phytotoxicity by mimicking natural auxins or disrupting electron transport chains .
Enzyme Inhibition
- Chun et al. (2013) reported 8-amino-triazolopyridinones as GSK-3β inhibitors (IC₅₀ = 0.8–2.1 µM), with substituents at the 6- and 8-positions critical for potency .
- In contrast, replacing a phenyl ring with a triazolopyridinone nucleus in SGLT-2 inhibitors reduced potency by >90%, highlighting context-dependent effects of core modifications .
Receptor Antagonism
- Patent WO2006138695A1 describes triazolopyridinone derivatives as cannabinoid receptor 1 (CB1) antagonists, with IC₅₀ values <100 nM . Methyl or chloro groups may fine-tune receptor binding affinity and selectivity.
Biological Activity
6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Chemical Formula : C7H6ClN3O
- Molecular Weight : 183.60 g/mol
- CAS Number : 2135332-77-1
- Structure : The compound features a triazole ring fused with a pyridine moiety, which is essential for its biological activity.
Biological Activity Overview
The biological activity of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. For instance:
- In vitro Studies : Research indicated that 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and A549) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were calculated to assess potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
The proposed mechanism of action for the biological activity of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.
Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of several triazole derivatives, including 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one. Results indicated that this compound was among the most effective against resistant strains of bacteria.
Study 2: Anticancer Properties
Another study focused on the anticancer properties highlighted that treatment with this compound led to significant tumor regression in murine models when combined with standard chemotherapy agents. It was noted that the compound enhanced the efficacy of doxorubicin in reducing tumor size.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
